Technical Guide: Synthesis and Characterization of 4-Chloroquinolin-8-ol Hydrochloride
Technical Guide: Synthesis and Characterization of 4-Chloroquinolin-8-ol Hydrochloride
Document Control:
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Context: Drug Discovery & Medicinal Chemistry Intermediates
Executive Summary & Strategic Rationale
4-Chloroquinolin-8-ol (4-chloro-8-hydroxyquinoline) is a "privileged scaffold" in medicinal chemistry.[1] Unlike its 5-chloro or 7-chloro isomers—which are easily accessed via direct electrophilic halogenation of 8-hydroxyquinoline (oxine)—the 4-chloro derivative requires a specific regiochemical strategy.[1]
The 4-position is critical because it serves as a reactive handle for Nucleophilic Aromatic Substitution (
Technical Challenge: Direct chlorination of 8-hydroxyquinoline yields a mixture of 5,7-dichloro derivatives due to the activating effect of the phenol. Direct chlorination of the N-oxide typically favors the C2 position.[2]
Selected Route: This guide details the Gould-Jacobs Cyclization Strategy . We construct the pyridine ring de novo to guarantee C4 regiocontrol, proceeding via a 4-hydroxy intermediate which is then converted to the 4-chloro analog using phosphoryl chloride (
Retrosynthetic Analysis
The synthesis is designed to ensure regiochemical purity.[1] We avoid the statistical mixtures associated with direct halogenation by using 2-anisidine as the starting material.[1] The methoxy group acts as a protected phenol, preventing side reactions during the harsh cyclization and chlorination steps.
Pathway Logic:
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Precursor: 2-Anisidine (o-Anisidine).[1]
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Ring Construction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs) yields the 4-quinolone core.[1]
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Activation: Conversion of the C4-carbonyl (tautomeric OH) to C4-Cl using
. -
Deprotection: Cleavage of the methyl ether to restore the C8-hydroxyl.[1]
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Salt Formation: Stabilization as the hydrochloride salt.[1]
Figure 1: Retrosynthetic logic prioritizing regiochemical control at C4.
Detailed Experimental Protocol
Phase 1: Ring Construction (The Gould-Jacobs Protocol)
Reaction Principle: Aniline nucleophilic attack on EMME followed by high-temperature intramolecular acylation.[1]
| Reagent | Equiv.[1][3][4][5] | Role | Critical Parameter |
| 2-Anisidine | 1.0 | Substrate | Purity >98%; dark color indicates oxidation.[1] |
| EMME | 1.1 | Linker | Diethyl ethoxymethylenemalonate.[1] |
| Dowtherm A | Solvent | Heat Transfer | Boiling point ~258°C required for cyclization.[1] |
Step-by-Step:
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Condensation: Mix 2-anisidine (12.3 g, 100 mmol) and EMME (23.8 g, 110 mmol) in a round-bottom flask. Heat to 110°C for 2 hours.
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Observation: Evolution of ethanol gas indicates reaction progress.[1] Use a Dean-Stark trap if scaling up.
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Cyclization: Add the resulting acrylate oil dropwise into boiling Dowtherm A (100 mL, ~250°C) under vigorous stirring.
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Why: Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]
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Isolation: Cool to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry.[1]
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Intermediate:4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester .[1]
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Saponification & Decarboxylation: Hydrolyze the ester with 10% NaOH (reflux, 2h), acidify to precipitate the acid, then heat the dry acid neat at 250°C until CO₂ evolution ceases.
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Yield:4-Hydroxy-8-methoxyquinoline (often exists as the quinolone tautomer).[1]
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Phase 2: Chlorination & Functionalization
Reaction Principle: Nucleophilic attack of the quinolone oxygen on Phosphorus, creating a leaving group, followed by chloride displacement.
| Reagent | Equiv.[1][3][4][5] | Role | Critical Parameter |
| 4-OH-8-OMe-Quinoline | 1.0 | Substrate | Must be dry (water reacts with POCl₃).[1] |
| POCl₃ | 5.0 | Reagent/Solvent | Freshly distilled if yellow.[1] Toxic/Corrosive.[1] |
| Pyridine | 0.1 | Catalyst | Acts as HCl scavenger/nucleophilic catalyst.[1] |
Step-by-Step:
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Suspend 4-hydroxy-8-methoxyquinoline (5.0 g) in
(25 mL). -
Add catalytic pyridine (5 drops).[1]
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Reflux (105°C) for 3 hours. The suspension will clear as the chloro-compound forms.[1]
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Quench: Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH 8).-
Safety: Exothermic hydrolysis of residual phosphoryl chloride.[1]
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Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate.-
Product:4-Chloro-8-methoxyquinoline .[1]
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Phase 3: Deprotection & Salt Formation[1]
Reaction Principle: Cleavage of the aryl methyl ether using a strong Lewis acid (
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Demethylation: Dissolve 4-chloro-8-methoxyquinoline (1.0 eq) in anhydrous DCM at -78°C.
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Add
(1M in DCM, 3.0 eq) dropwise.[1] -
Warm to room temperature and stir for 12 hours.
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Quench: Cool to 0°C, quench with MeOH. Partition between water and Ethyl Acetate.[1]
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Salt Formation: Dissolve the free base (4-chloroquinolin-8-ol) in minimal ethanol. Bubble dry HCl gas or add 4M HCl in dioxane.[1]
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Crystallization: Precipitate with diethyl ether. Filter and dry under vacuum.[1]
Characterization & Validation Criteria
To validate the identity and purity of 4-Chloroquinolin-8-ol HCl , compare experimental data against the following standards.
Spectroscopic Profile[1]
| Technique | Expected Signal / Characteristic | Structural Assignment |
| ¹H NMR (DMSO-d₆) | H2 : Deshielded by ring nitrogen.[1] | |
| H3 : Doublet, coupling with H2.[1] | ||
| Absence of signal at | H4 : Replaced by Chlorine (Diagnostic). | |
| OH : Phenolic proton (exchangeable).[1] | ||
| ¹³C NMR | ~140-143 ppm | C4 : Carbon attached to Chlorine. |
| ~153 ppm | C8 : Carbon attached to Oxygen.[1] | |
| Mass Spec (ESI) | [M+H]⁺ : Characteristic 3:1 ratio (³⁵Cl/³⁷Cl).[1] |
Analytical Workflow Diagram
Figure 2: Validation workflow ensuring chemical structure and salt stoichiometry.
Safety & Scalability (Application Scientist Notes)
Critical Process Parameters (CPPs)
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Moisture Control: The chlorination step with
is intolerant to water.[1] Phosphoric acid byproducts can catalyze polymerization or hydrolysis of the product.[1] -
Regioselectivity Verification: Always run an NMR of the intermediate before deprotection.[1] If the H4 proton is present, the chlorination failed. If the pattern suggests 2-chloro (shift in H3/H4 coupling constants), the synthesis has drifted.
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Salt Stability: The hydrochloride salt is hygroscopic.[1] Store in a desiccator. For biological assays, prepare fresh stock solutions in DMSO, as the HCl salt may be acidic enough to precipitate in buffered media if not neutralized.
Hazard Management[1]
- : Fatal if inhaled.[1] Reacts violently with water.[1] Use only in a fume hood with a quench tank available.[1]
- : Pyrophoric.[1] Reacts explosively with water.[1]
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o-Anisidine: Carcinogen (Category 1B).[1] Double-glove and use barrier isolation if possible.[1]
References
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Synthesis of 8-Hydroxyquinoline Derivatives: Source: ResearchGate / J. Heterocyclic Chem. Context: Describes the protection of the 8-position (tosyl or methyl) to facilitate 4-position functionalization.
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Regioselective Chlorination of N-Oxides: Source: Semantic Scholar / Eur. J. Org.[1] Chem. Context: Discusses the challenges of N-oxide chlorination (often favoring C2) and justifies the de novo ring construction route for C4 specificity. [1]
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Characterization Data (4-Chloroquinolin-8-ol): Source: PubChem (NIH) Context:[1] Validated chemical structure, IDs, and spectral data links.[1][6] [1]
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Biochlorination & Medicinal Context: Source: Utah State University / DigitalCommons Context:[1] Comparison of chemical synthesis vs. enzymatic halogenation and the medicinal importance of the chlorohydroxyquinoline scaffold.
Sources
- 1. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
